molecular formula C7H5N3O2S B119080 2-Nitro-4-thiocyanatoaniline CAS No. 54029-45-7

2-Nitro-4-thiocyanatoaniline

Cat. No. B119080
CAS RN: 54029-45-7
M. Wt: 195.2 g/mol
InChI Key: QUWHIBBGKKRYFW-UHFFFAOYSA-N
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Patent
US04034107

Procedure details

A stirred mixture of o-nitroaniline (82.5 g.), dry sodium thiocyanate (180 g.) and acetic acid (1 liter) was treated at 11°-12° C. with a solution of bromine (96.5 g.) in acetic acid (100 ml.). The stirring was continued for a further hour at 11°-12° C. and the mixture was then allowed to warm to 15° C. and poured into water (3.5 liters). The yellow solid was filtered off, washed with water, and dissolved in acetone (1 liter). The solution was filtered and the filtrate was evaporated to give 2-nitro-4-thiocyanato-aniline (107 g.), m.p. 110°-112° C.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[S-:11][C:12]#[N:13].[Na+].BrBr.O>C(O)(=O)C>[N+:1]([C:4]1[CH:10]=[C:9]([S:11][C:12]#[N:13])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
82.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
180 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
96.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
3.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The stirring was continued for a further hour at 11°-12° C.
FILTRATION
Type
FILTRATION
Details
The yellow solid was filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in acetone (1 liter)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)SC#N
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.